molecular formula C10H11ClF3NO2 B2988381 (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride CAS No. 499995-64-1

(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

Cat. No.: B2988381
CAS No.: 499995-64-1
M. Wt: 269.65
InChI Key: YOTCWGWDUZCTMA-DDWIOCJRSA-N
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Description

(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a fluorinated β-amino acid derivative with a stereospecific (R)-configuration. Its structure features a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring and a propanoic acid backbone modified with an amino group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTCWGWDUZCTMA-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, which can be further utilized in different applications.

Scientific Research Applications

(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Backbone Stereochemistry Key Differences CAS/Reference
Target Compound 2-CF₃ phenyl Propanoic acid (3R) Reference standard -
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid HCl 2-CF₃ phenyl Pyrrolidine-carboxylic acid trans Pyrrolidine ring replaces propanoic acid chain 723284-81-9
3-Amino-3-(2-methylphenyl)propanoic acid HCl 2-CH₃ phenyl Propanoic acid - -CF₃ replaced with -CH₃ 490034-62-3
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-diF phenyl Propanoic acid ethyl ester (3R) Ethyl ester; di-fluoro substituents 2126143-52-8
3-Amino-3-(3-cyanophenyl)propanoic acid HCl 3-CN phenyl Propanoic acid - -CF₃ replaced with -CN 1810069-92-1
(3R)-3-Amino-3-phenylpropanoic acid HCl Phenyl (no substituents) Propanoic acid (3R) Lacks -CF₃ group MFCD03092945

Key Observations :

  • Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound increases lipophilicity (logP) compared to methyl-substituted analogs, enhancing membrane permeability .
  • Ester vs. Acid : Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity but lower solubility than the hydrochloride salt form of the target compound .

Physicochemical Properties

Property Target Compound trans-Pyrrolidine Derivative 2-Methylphenyl Analog 2,4-Difluorophenyl Ester
Molecular Weight ~265.6 g/mol ~297.7 g/mol ~229.7 g/mol ~273.7 g/mol
logP (Predicted) 2.1–2.5 2.8–3.2 1.6–2.0 2.3–2.7
Solubility (Water) High (HCl salt) Moderate Moderate Low (ester form)
pKa (Carboxylic Acid) ~2.5 ~3.0 ~2.5 N/A (ester)

Key Observations :

  • The hydrochloride salt of the target compound significantly improves aqueous solubility compared to neutral or esterified analogs .
  • The -CF₃ group contributes to higher logP values, favoring blood-brain barrier penetration but requiring formulation optimization .

Biological Activity

(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid; hydrochloride, also known by its CAS number 791582-16-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
  • Molecular Formula : C10H10F3NO2
  • Molecular Weight : 233.19 g/mol
  • CAS Number : 791582-16-6
  • Physical State : Solid
  • Purity : 97% .

The trifluoromethyl group in this compound enhances its lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets. The presence of the amino acid structure suggests potential activity at neurotransmitter receptors, particularly those associated with glutamate signaling.

Binding Affinity

Research indicates that compounds with a trifluoromethyl group can exhibit increased binding affinity to various receptors. For instance, studies have shown that fluorinated analogs can significantly enhance the potency of drugs targeting serotonin and dopamine receptors . The specific binding characteristics of (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid have not been extensively documented but are likely to reflect similar trends.

Neurotransmitter Modulation

The compound's structural similarity to other amino acids positions it as a potential modulator of neurotransmitter systems. For example, it may act as an agonist or antagonist at glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of trifluoromethyl-containing amino acids can modulate glutamate receptor activity. For instance, compounds exhibiting similar structures have been shown to inhibit or enhance receptor binding in neuronal cultures .
  • Animal Models : Animal studies involving related compounds have suggested that trifluoromethyl substitutions can lead to altered pharmacokinetics and bioavailability. These modifications may enhance therapeutic effects or reduce side effects associated with traditional amino acids .

Safety and Toxicology

While the compound shows promise for therapeutic applications, safety profiles must be established through rigorous testing. The hazard statements associated with (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid indicate potential irritations upon exposure, necessitating careful handling in laboratory settings .

Q & A

Basic: How can synthetic routes for (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid hydrochloride be optimized for higher enantiomeric purity?

Methodological Answer:
Enantiomeric purity is critical for biological activity. A stereospecific synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated precursors or chiral resolution using resolving agents like tartaric acid derivatives. For example, (R)-configured analogs are synthesized using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during the formation of the amino acid backbone . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be tightly controlled to minimize racemization. Post-synthesis, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) can verify enantiopurity (>99% ee) .

Basic: What analytical techniques are recommended to assess purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 210 nm identifies impurities <0.5% .
  • Structural Confirmation:
    • MS: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₀H₁₀F₃NO₂·HCl: 280.05).
    • NMR: ¹H/¹³C NMR in D₂O/DCl to resolve signals for the trifluoromethylphenyl group (δ ~7.6–7.8 ppm for aromatic protons) and chiral center .
  • Elemental Analysis: Carbon/nitrogen ratios within ±0.3% of theoretical values ensure stoichiometric integrity .

Advanced: What strategies address low yields in the final coupling step during synthesis?

Methodological Answer:
Low yields in amide or ester coupling steps often arise from steric hindrance at the 2-(trifluoromethyl)phenyl group. Strategies include:

  • Activating Agents: Use HATU or PyBOP instead of EDC/HOBt to improve coupling efficiency .
  • Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Microwave-Assisted Synthesis: Shorten reaction times (e.g., 30 min at 80°C vs. 24 hr conventional heating) to minimize decomposition .
  • Protecting Groups: Temporarily protect the amino group with Boc to prevent side reactions during trifluoromethylphenyl introduction .

Advanced: How does the trifluoromethyl group influence the compound’s biological interactions, and how can this be validated experimentally?

Methodological Answer:
The -CF₃ group enhances metabolic stability and lipophilicity, potentially increasing membrane permeability. To validate:

  • Computational Modeling: Perform docking studies with target enzymes (e.g., aminotransferases) to assess binding affinity changes vs. non-fluorinated analogs .
  • In Vitro Assays:
    • Measure IC₅₀ against bacterial D-amino acid transaminases to evaluate inhibition potency.
    • Compare cellular uptake (e.g., Caco-2 permeability assays) with/without the -CF₃ group .
  • Metabolic Stability: Incubate with liver microsomes; the -CF₃ group typically reduces oxidative metabolism, extending half-life .

Advanced: How can contradictory data on the compound’s solubility in aqueous vs. organic solvents be resolved?

Methodological Answer:
Contradictions arise from protonation states and counterion effects. Systematic approaches:

  • pH-Solubility Profile: Measure solubility in buffers (pH 1–10). The hydrochloride salt increases solubility in acidic conditions (pH <3) due to protonation of the amino group .
  • Co-Solvent Systems: Use ethanol/water mixtures (e.g., 30% EtOH) to balance polarity. For DMSO stocks, limit concentration to <1% in cell assays to avoid solvent toxicity .
  • Dynamic Light Scattering (DLS): Detect aggregation in aqueous solutions, which may falsely indicate low solubility .

Advanced: What are the challenges in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

  • Chiral Integrity at Scale: Asymmetric catalysis (e.g., Ru-BINAP catalysts) maintains enantiopurity but requires strict control of H₂ pressure and temperature gradients in large reactors .
  • Purification: Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane gradients) for cost-effective isolation .
  • Waste Management: The trifluoromethyl group generates HF byproducts; use CaCO₃ scrubbers and Teflon-lined reactors to handle corrosion .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) against target enzymes like D-amino acid oxidase .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
  • Mutagenesis Studies: Introduce mutations (e.g., Ser→Ala in active sites) to confirm interaction with the trifluoromethylphenyl moiety .

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